5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, an amino group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the amino and carboxamide groups under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under specific conditions to ensure selectivity and efficiency. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
- 5-amino-N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
- 5-amino-N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-4-2-3-5-12(11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLIMMGUNSNCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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